4-bromo-1H-indol-7-ol - 1167056-91-8

4-bromo-1H-indol-7-ol

Catalog Number: EVT-1683743
CAS Number: 1167056-91-8
Molecular Formula: C8H6BrNO
Molecular Weight: 212.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Bromination: Selective bromination at the 4-position could be achieved using N-bromosuccinimide (NBS) as a brominating agent under controlled conditions. []
Applications
  • Medicinal Chemistry: Indole derivatives, including halogenated ones, are frequently encountered in drug discovery efforts. 4-Bromo-1H-indol-7-ol could serve as a starting point for developing novel therapeutics targeting various diseases. [, , , ]

    Compound Description: This compound is a novel organic salt synthesized from a Lewis acid (LA) and Lewis-base (LB) reaction. It was analyzed and validated using various spectroscopic techniques, including 1H, 13C, 31P, and 19F 1D-NMR spectroscopy, as well as ESI mass spectrometry, CHN-elemental analysis, and single-crystal X-ray diffraction investigation [].

4-Bromo-N-(2-phenyl-1H-indol-7-yl)benzenesulfonamide

    Compound Description: This compound is a bioactive indole derivative. It features a 4-bromobenzenesulfonate moiety, considered a good leaving group [].

1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethan-1-ol

    Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis [].

1-(5-Bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone Oxime

    Compound Description: The crystal structure of this compound has been determined by X-ray diffraction methods [].

2-(4-Bromo-1H-indol-3-yl)acetonitrile

    Compound Description: This compound is characterized by its crystal structure, which has been determined by X-ray diffraction analysis [].

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

    Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor [].

(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one

    Compound Description: This compound's crystal structure has been elucidated using X-ray diffraction techniques [].

    Compound Description: The crystal structure of this complex compound was analyzed using X-ray diffraction [].

2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile

    Compound Description: This compound is a small acceptor-donor (A-D) molecule, investigated as a component of organic solar cells [].

4-(1-Methyl-1H-indol-3-yl)-6-(methylthio) Pyrimidine-5-carbonitriles

    Compound Description: This series of compounds was evaluated for anticancer potential against breast cancer cell lines. Some compounds demonstrated significant inflammatory activities [].

N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

    Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors and exhibited antiproliferative activities against cancer cell lines [].

4-(1H-Indol-1-yl)-4-oxobutanoic Acid Spliced Podophyllotoxin Derivatives

    Compound Description: This class of compounds was synthesized and evaluated for their antitumor activities [].

4-(4-Bromo-1-hydroxynaphthalen-2-yl)-6-(4-methoxyphenyl)-5,6-dihydropyrimidine-2(1h)-one

    Compound Description: This compound, synthesized from 4-bromonaphthalen-1-ol, displayed antimicrobial activities [].

[4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic Acid (JNJ-26131300)

    Compound Description: JNJ-26131300 is a CCR2 antagonist that has been deuterium-labeled for research purposes [].

1-(1H-Indol-1-yl)ethanone Derivatives

    Compound Description: This series of compounds was synthesized and studied for their potential as COX-2 inhibitors, demonstrating analgesic and anti-inflammatory properties [].

4-((5-Substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

    Compound Description: This group of compounds was synthesized via a facile and selective reduction method [].

    Compound Description: These derivatives were synthesized through Japp-Klingemann and Fischer indole cyclization reactions [].

    Compound Description: LPSF/NN-56 is an indole-imidazolidine derivative investigated for its anti-inflammatory and antinociceptive activities [].

3-(4-Bromo-benzil)-5-(1H-indol-3-il-metileno)-2-tioxo-imidazolidin-4-ona (LPSF/NN-52)

    Compound Description: This compound is an indole-imidazolidine derivative that has shown promising anti-inflammatory and antinociceptive effects [].

5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile

    Compound Description: This compound is characterized by its crystal structure, determined by X-ray diffraction analysis [].

2-(5-Bromo-1H-indol-3-yl)-4-(4-bromophenyl)-5-(4-chlorobenzoyl)-1H-pyrrole-3-carbonitrile Dimethyl Sulfoxide Monosolvate

    Compound Description: This compound's structure, including its solvation state, has been characterized by X-ray crystallography [].

5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile Dimethyl Sulfoxide Monosolvate

    Compound Description: The crystal structure of this solvated compound has been elucidated through X-ray diffraction studies [].

(1S,2S,2′R,3a′S,5R)-2′-[(5-Bromo-1H-indol-3-yl)methyl]-2-isopropyl-5,5′-dimethyldihydro-2′H-spiro[cyclohexane-1,6′-imidazo[1,5-b]isoxazol]-4′(5′H)-one

    Compound Description: The absolute structure of this compound, which has five chiral centers, has been determined through X-ray analysis [].

(4-Bromophenyl)(1H-indol-7-yl)methanone

    Compound Description: The crystal structure of this compound has been determined through X-ray diffraction analysis, providing insights into its molecular geometry and packing arrangements [].

N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30)

    Compound Description: J30 is an indoline-sulfonamide derivative demonstrating potent antitumor activities in vitro and in vivo by disrupting microtubule formation [].

Ethyl 4-(5-Bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound is characterized by its crystal structure, determined by X-ray diffraction analysis, revealing the presence of two independent molecules in the asymmetric unit [].

5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

    Compound Description: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR spectroscopy, and LC-MS [].

5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide

    Compound Description: This hybrid compound, derived from curcumin and melatonin, exhibits neuroprotective properties and is being explored as a potential treatment for Alzheimer's disease [].

3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines (Nortopsentin Analogues)

    Compound Description: These synthetic analogues of nortopsentin display antiproliferative activity against various human tumor cell lines, inducing apoptosis through mitochondrial dysfunction [].

(E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)

    Compound Description: The crystal structure of this compound has been determined by X-ray crystallography, revealing the presence of a crystallographic inversion center and intermolecular hydrogen bonds [].

3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride

    Compound Description: This bispidinone derivative shows cytotoxic effects against pancreatic cancer cell lines, inducing apoptosis and caspase activation [].

1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs

    Compound Description: These compounds, including methyl and dimethoxy derivatives, exhibit α1- and β1-adrenolytic activities, contributing to their antiarrhythmic and hypotensive effects [].

1-[(E)-4-(5-Bromo-1H-indol-3-yl)-1-methyl-2,5,6,7-tetrahydro-1H-azepin-2-ylidene]propan-2-one

    Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis [].

(E)-2-(((2-(1H-Indol-3-yl)ethyl)iminio)methyl)-6-bromophenolate

    Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction techniques [].

4-{1-[({1-[4-(Trifluoromethyl)benzyl]-1H-indol-7-yl}carbonyl)amino]cyclopropyl}benzoic Acid (MF-766)

    Compound Description: MF-766 is a highly potent and selective EP4 antagonist that has potential applications in treating inflammatory pain [].

(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone Hydrochloride

    Compound Description: This compound exists in different crystalline forms, one of which is a novel form (Form B) [, ].

1,2-Bis(1H-indol-3-yl)ethane-1,2-dione

    Compound Description: This bisindole alkaloid was extracted from the marine sponge Smenospongia sp. [].

1,2-Bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one

    Compound Description: The structure of this compound was confirmed by single-crystal X-ray diffraction analysis [].

1H-Indol-1-yl Boronates

    Compound Description: These compounds were synthesized through a palladium-catalyzed borylation reaction using pinacolborane [].

(Z)-5-((6-Bromo-1H-indol-3-yl)methylene)-hydantoin

    Compound Description: This compound belongs to a class of spirohydantoin analogs that have shown potential as anticonvulsants [].

Properties

CAS Number

1167056-91-8

Product Name

4-bromo-1H-indol-7-ol

IUPAC Name

4-bromo-1H-indol-7-ol

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

InChI

InChI=1S/C8H6BrNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H

InChI Key

KBXCLTPQVXMQOZ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CNC2=C1O)Br

Canonical SMILES

C1=CC(=C2C=CNC2=C1O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.